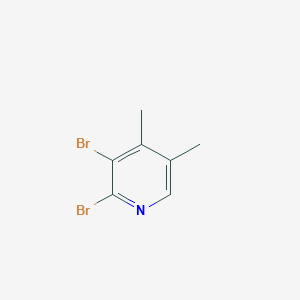

2,3-Dibromo-4,5-dimethylpyridine

Description

Significance of Halogenated Pyridines in Contemporary Organic Synthesis

Halogenated pyridines are invaluable intermediates in organic synthesis. The presence of a halogen atom provides a reactive handle for a wide array of cross-coupling reactions, allowing for the construction of complex molecular architectures. chemrxiv.orgnih.gov These reactions are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The regioselective introduction of halogens onto the pyridine (B92270) ring is a critical challenge and an active area of research, as the position of the halogen dictates the subsequent synthetic transformations. chemrxiv.org

Overview of Dihalomethylpyridines in Academic Contexts

Within the class of halogenated pyridines, dihalomethylpyridines represent a significant subclass. These compounds, featuring two halogen atoms and a methyl group on the pyridine core, offer multiple points for chemical modification. Their study in academic research often focuses on understanding the interplay of electronic and steric effects on their reactivity and exploring their potential as precursors to more complex heterocyclic systems.

Scope of Research on 2,3-Dibromo-4,5-dimethylpyridine

The focus of this article is the specific compound this compound. Research on this molecule primarily investigates its synthesis from readily available starting materials and its subsequent reactivity. The two bromine atoms at adjacent positions (C2 and C3) and the two methyl groups also in proximity (C4 and C5) create a unique chemical environment that influences its synthetic utility.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-4,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIMZSZZLPUJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554061 | |

| Record name | 2,3-Dibromo-4,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117846-57-8 | |

| Record name | 2,3-Dibromo-4,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117846-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-4,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 2,3 Dibromo 4,5 Dimethylpyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net For 2,3-dibromo-4,5-dimethylpyridine, these reactions provide a powerful toolkit for the introduction of a wide array of functional groups, including aryl, alkenyl, and alkyl moieties.

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, reacting an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comharvard.edu This reaction is valued for its mild conditions and the commercial availability of a vast library of boronic acids and their derivatives. mdpi.com

The key to understanding the reactivity of this compound in Suzuki-Miyaura coupling lies in the regioselectivity of the initial oxidative addition step. In polyhalogenated pyridines, oxidative addition of the palladium(0) catalyst generally occurs preferentially at the C-X bond that is more electrophilic or less sterically hindered. nih.gov For 2,3-dihalopyridines, the position alpha to the nitrogen (C2) is typically more electron-deficient and thus more reactive towards oxidative addition. nih.gov This inherent electronic preference generally leads to selective coupling at the C2 position.

The subsequent transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, is also a critical part of the catalytic cycle. libretexts.org The choice of base is crucial in this step, as it activates the organoboron reagent to facilitate the transfer. harvard.edu

Table 1: General Regioselectivity in Suzuki-Miyaura Coupling of 2,3-Dihalopyridines

| Position of Bromine | Relative Reactivity | Primary Product |

| C2 | Higher | 2-Aryl-3-bromo-4,5-dimethylpyridine |

| C3 | Lower | 3-Aryl-2-bromo-4,5-dimethylpyridine (minor) |

While the inherent electronics of the pyridine (B92270) ring favor C2 coupling, the choice of catalytic system, particularly the phosphine (B1218219) ligand, can significantly influence and sometimes even reverse this regioselectivity. nih.govrsc.org Bulky electron-rich phosphine ligands can alter the steric and electronic environment around the palladium center, thereby affecting the site of oxidative addition. researchgate.net For instance, the use of highly hindered N-heterocyclic carbene (NHC) ligands has been shown to promote coupling at the position more distant from the nitrogen in other dihalopyridines. nih.govnsf.gov

Furthermore, the choice of palladium precursor and base can also play a role in directing the regioselectivity. beilstein-journals.orgnih.gov In some cases, ligand-free conditions, such as those employing Jeffery-type catalysis, have demonstrated remarkable and unconventional site-selectivity in the Suzuki-Miyaura coupling of dihalopyridines. nsf.govnih.gov

Table 2: Influence of Ligands on Site Selectivity in Dihalopyridine Coupling

| Ligand Type | Expected Major Product with this compound | Rationale |

| Standard Phosphines (e.g., PPh₃) | 2-Aryl-3-bromo-4,5-dimethylpyridine | Follows inherent electronic preference. researchgate.net |

| Bulky Biarylphosphines (e.g., SPhos) | Potentially higher C2 selectivity | Enhances reductive elimination and stabilizes the catalyst. cam.ac.uk |

| Hindered NHC Ligands (e.g., IPr) | Potential for increased C3 selectivity | Steric bulk can disfavor the more hindered C2 position. nih.govnsf.gov |

Heck Cross-Coupling Reactions for Alkenyl Derivatization

The Heck reaction provides a powerful method for the alkenylation of aryl halides, forming a new carbon-carbon bond between the halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with high trans selectivity. organic-chemistry.org In the case of this compound, a double Heck cross-coupling can be envisioned to introduce two alkenyl groups, leading to the formation of di(alkenyl)pyridines. researchgate.net The reaction conditions, including the choice of palladium catalyst, base, and solvent, are critical for achieving high yields and controlling the extent of the reaction (mono- versus di-alkenylation). clockss.orgthieme.de

Kumada-Corriu and Negishi Cross-Coupling Variations

The Kumada-Corriu coupling utilizes highly reactive Grignard reagents (organomagnesium halides) as the nucleophilic partner. organic-chemistry.orgwikipedia.org This was one of the first reported transition metal-catalyzed cross-coupling reactions. wikipedia.orgchem-station.com Due to the high reactivity of Grignard reagents, these reactions are often very fast but can have limited functional group tolerance. chem-station.com For this compound, Kumada coupling would allow for the introduction of alkyl or aryl groups. Nickel catalysts are often employed in addition to palladium. rsc.org

The Negishi coupling employs organozinc reagents, which are generally less reactive and more functional group tolerant than their Grignard counterparts. researchgate.net This allows for a broader substrate scope. Both Kumada and Negishi couplings offer valuable alternatives to the Suzuki-Miyaura reaction, particularly when the corresponding organoboron reagent is unstable or difficult to access. In the context of 2,3-dihalopyridines, these methods can also exhibit regioselectivity, often favoring the more electrophilic C2 position. nih.govresearchgate.netnih.gov

Silicon-Based Cross-Coupling Methodologies

Silicon-based cross-coupling reactions, such as the Hiyama coupling, have gained prominence as an environmentally benign alternative to other methods due to the low toxicity and stability of organosilicon reagents. rsc.orgnih.gov These reactions typically require an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation of the organic group from silicon to the palladium center. nih.gov The Hiyama cross-coupling has been shown to be regioselective for 2,3-dibromopyridine, further demonstrating the synthetic potential for selective functionalization of the this compound scaffold. gelest.comillinois.edu

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing halogenated pyridines. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles, particularly at the positions ortho and para (2, 4, and 6-positions) to the nitrogen. quora.comquora.com

Haloselectivity in SNAr Reactions of Dibromopyridines

In dibromopyridines, the regioselectivity of nucleophilic substitution is a critical aspect. The position of substitution is influenced by the electronic properties of the pyridine ring and the nature of the nucleophile. Generally, SNAr reactions on polyhalogenated heterocycles are governed by the stability of the intermediate Meisenheimer complex. quora.com

For many polyhalogenated heterocycles, the regioselectivity of SNAr reactions often aligns with the predictions based on the lowest unoccupied molecular orbital (LUMO). wuxibiology.com The position with the largest LUMO lobe on the carbon atom of the carbon-halogen bond is typically the most susceptible to nucleophilic attack. wuxibiology.combaranlab.org This is because the initial interaction in an SNAr reaction involves the nucleophile's highest occupied molecular orbital (HOMO) and the electrophile's LUMO. baranlab.org

In the case of dibromopyridines, the relative reactivity of the bromine atoms can be influenced by the position on the ring. For instance, in 4,7-dibromo wuxibiology.comrsc.orgnih.govthiadiazolo[3,4-d]pyridazine, selective monosubstitution or disubstitution can be achieved by controlling the reaction conditions and the amount of nucleophile used. mdpi.com Weaker nucleophiles may require harsher conditions or catalytic activation to react. mdpi.comresearchgate.net

Influence of Electronic Structure on Nucleophilic Attack

The electronic structure of the pyridine ring plays a pivotal role in directing nucleophilic attack. The nitrogen atom's electron-withdrawing inductive (-I) and mesomeric (-M) effects create a significant electron deficiency at the α (2,6) and γ (4) positions. quora.comquora.com This is evident from the resonance structures of pyridine, which show the localization of partial positive charges at these positions. quora.com

Consequently, nucleophilic attack is strongly favored at these electron-deficient sites. quora.comquora.com The stability of the resulting anionic intermediate (Meisenheimer complex) is a key determinant of the reaction's feasibility and regioselectivity. When the nucleophile attacks at the 2- or 4-position, the negative charge in one of the resonance structures of the intermediate can be accommodated by the electronegative nitrogen atom, leading to enhanced stabilization. quora.com This stabilization is absent when the attack occurs at the 3- or 5-position. quora.com

The presence of substituents on the pyridine ring can further modulate this reactivity. Electron-donating groups can decrease the rate of nucleophilic substitution, while electron-withdrawing groups can enhance it. nih.gov For instance, in substituted 2,6-bis(diethylaminomethyl)pyridine derivatives, electron-withdrawing groups on the 4-position necessitate lower reaction temperatures to prevent unwanted nucleophilic aromatic substitution. nih.gov

Halogen-Metal Exchange Reactions and Subsequent Functionalization

Halogen-metal exchange is a powerful tool for the functionalization of halopyridines, enabling the introduction of a wide array of electrophiles. This process typically involves the reaction of a bromopyridine with an organolithium or Grignard reagent.

Regioselectivity of Lithiation and Grignard Reagent Formation

The regioselectivity of halogen-metal exchange in dibromopyridines is a subject of considerable interest. Unlike SNAr reactions, which are often dictated by the LUMO of the substrate, halogen-metal exchange reactions can exhibit different selectivity patterns. wuxibiology.com This divergence is attributed to the different quantum mechanical origins of these reactions. wuxibiology.com

Theoretical studies suggest that the selectivity of halogen-metal exchange is related to higher energy unoccupied molecular orbitals, such as LUMO+n. wuxibiology.com Specifically, the presence of a "String-of-Pearls" shaped lobe distribution along a C-Br bond in a higher LUMO can indicate a preference for metalation at that position. wuxibiology.com

The choice of the metalating agent and reaction conditions is crucial for controlling the regioselectivity. Alkyllithium reagents are commonly used for bromine-lithium exchange, and the reaction is often very fast, even at low temperatures. znaturforsch.com The stability of the resulting organolithium species is a key factor; for instance, the rate of exchange follows the trend I > Br > Cl. princeton.edu Grignard reagents can also be formed, typically by reacting the bromopyridine with magnesium metal.

Trapping with Electrophiles for Diversification

Once the organometallic intermediate (lithiated or Grignard species) is formed, it can be trapped with a variety of electrophiles to introduce new functional groups onto the pyridine ring. This two-step sequence allows for significant molecular diversification.

Common electrophiles used in these reactions include:

Aldehydes and ketones (to form alcohols)

Carbon dioxide (to form carboxylic acids)

Amides (e.g., DMF to form aldehydes)

Alkyl halides

Boronic esters (for subsequent cross-coupling reactions)

The ability to selectively perform a halogen-metal exchange at one bromine atom in the presence of another allows for the stepwise functionalization of dibromopyridines. nih.gov For example, a monometalated species can be generated and reacted with an electrophile, leaving the second bromine atom intact for a subsequent, different transformation. This orthogonal reactivity is highly valuable in the synthesis of complex, unsymmetrically substituted pyridines.

C-H Functionalization of this compound Derivatives

While the primary reactive sites on this compound are the carbon-bromine bonds, C-H functionalization of its derivatives represents a modern and efficient strategy for further molecular elaboration. This approach avoids the need for pre-functionalization (i.e., halogenation) and often proceeds with high atom economy.

Directed metalation, where a directing group on the pyridine ring guides a metalating agent to a specific C-H bond, is a common strategy. znaturforsch.com For instance, an amino or methoxy (B1213986) group can direct lithiation to an adjacent ortho position. arkat-usa.org The resulting organometallic species can then be quenched with an electrophile.

Meta-Selective C-H Functionalization Strategies

The direct functionalization of C-H bonds in pyridine rings is a primary strategy for synthesizing valuable substituted pyridines. nih.gov However, achieving meta-selectivity is particularly challenging due to the inherent electronic properties of the pyridine nucleus, which favor reactions at the ortho and para positions. nih.gov For a substrate like this compound, the C-H bond of interest is at the C-6 position, which is meta to the nitrogen atom.

Several strategies have been developed to overcome this challenge and achieve meta-selective functionalization:

Directing Groups: This common approach involves the temporary installation of a directing group on the pyridine nitrogen or another position, which then steers a transition metal catalyst to a specific meta C-H bond. While effective, this method's generality is limited by the need to install and later remove the directing group. snnu.edu.cn

Non-Directed Metalation: In recent years, non-directed strategies have emerged, utilizing transition-metal catalysis and specific ligand control to achieve meta-selectivity without a pre-installed directing group. snnu.edu.cn Iridium-catalyzed C-H borylation is a notable example. The selectivity in these reactions is governed by a complex interplay of steric and electronic effects. snnu.edu.cn For instance, the borylation of 2,4-dimethylpyridine (B42361) occurs mostly at the meta-position (C-5), demonstrating that steric and electronic factors can override the inherent reactivity of the pyridine ring. snnu.edu.cn

Temporary Dearomatization: This strategy involves converting the pyridine into a more electron-rich, non-aromatic intermediate, such as an enamine or dienamine. snnu.edu.cn These dearomatized intermediates are most nucleophilic at the position corresponding to the original meta-carbon, allowing for reaction with various electrophiles before rearomatization restores the pyridine ring, now functionalized at the meta-position. snnu.edu.cn

| Strategy | Description | Advantages | Limitations |

| Directed Functionalization | A pre-installed directing group guides a catalyst to the meta C-H bond. snnu.edu.cn | Offers expedient access to densely functionalized pyridines. snnu.edu.cn | Requires installation and removal of the directing group, reducing atom-economy. snnu.edu.cn |

| Non-Directed Metalation | Utilizes transition-metal catalysts and ligand control to achieve inherent meta-selectivity. snnu.edu.cn | Avoids the need for directing groups, improving efficiency. snnu.edu.cn | Selectivity depends on a subtle balance of steric and electronic factors of the substrate. snnu.edu.cn |

| Temporary Dearomatization | The pyridine ring is temporarily converted to a more electron-rich, non-aromatic intermediate that reacts selectively at the β-nitrogen position (meta-carbon). snnu.edu.cn | Enables functionalization with electrophiles. snnu.edu.cn | Requires a two-step process of dearomatization and rearomatization. snnu.edu.cn |

Rhodium- and Ruthenium-Catalyzed C-H Activation

Rhodium (Rh) and Ruthenium (Ru) complexes are powerful catalysts for C-H activation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed via chelation assistance, where a coordinating group on the substrate binds to the metal center, facilitating the cleavage of a nearby C-H bond. nih.gov

Rhodium-catalyzed C-H functionalization can proceed through different mechanisms depending on the oxidation state of the metal. nih.gov

Rh(I) Catalysis: Typically involves oxidative addition of the C-H bond to the Rh(I) center. nih.gov

Rh(III) Catalysis: Activates C-H bonds through an electrophilic deprotonation pathway, forming an aryl-Rh intermediate. nih.gov This intermediate can then react with various coupling partners, such as alkenes or alkynes. nih.gov The efficiency of these reactions can be sensitive to the electronic properties of the substrate. nih.gov

The development of Rh(III)-catalyzed C-H activation has led to methods for the direct functionalization of C-H bonds under oxidative conditions, allowing for the formation of C-C, C-N, and C-O bonds with high regioselectivity and functional group tolerance. researchgate.net For example, Rh(III) catalysis has been successfully used for the oxidative [3+2] annulation of arylboron reagents with bicyclic olefins, initiated by transmetalation, to form complex fused heterocyclic systems. rsc.org These methods showcase the potential for creating value-added molecules from readily available starting materials. researchgate.net

| Catalyst System | Mechanistic Pathway | Key Features |

| Rh(I) | Chelation-assisted oxidative addition of the C-H bond. nih.gov | Mechanistically distinct from Rh(III); used in intramolecular annulations. nih.gov |

| Rh(III) | Electrophilic deprotonation (concerted metalation-deprotonation) to form a metal-carbon bond. nih.gov | Enables oxidative coupling with alkenes and alkynes; oxidant regenerates the catalyst. nih.gov |

While specific examples detailing the Rhodium- and Ruthenium-catalyzed C-H activation of this compound are not prominent in the literature, the general principles of these catalytic systems are broadly applicable to a wide range of substituted pyridines.

Unified Ionic and Radical C-4 Alkylation and Arylation of Pyridines

A significant challenge in pyridine chemistry is controlling the regioselectivity of nucleophilic additions, as multiple sites on the ring are reactive. nih.govrsc.org A recently developed platform addresses this by enabling highly regioselective C-4 alkylation and arylation of pyridines through a unified approach that accommodates both ionic and radical nucleophiles. nih.govnih.govresearchgate.net

This strategy hinges on the use of a specially designed, pocket-type urea (B33335) reagent. nih.gov This reagent activates the pyridine by forming a stable, highly electrophilic pyridinium (B92312) intermediate. nih.gov Crucially, the bulky structure of the urea derivative acts like an "enzyme-mimic pocket," effectively shielding both the C-2 and C-6 positions of the pyridine ring from nucleophilic attack. nih.gov

This steric blockade leaves the C-4 position as the only accessible site for the incoming nucleophile. nih.gov The methodology has proven to be remarkably general, with a broad scope of applicable pyridines and nucleophiles. nih.govresearchgate.net It facilitates C-4 functionalization with both ionic nucleophiles, such as Grignard and organolithium reagents, and radical nucleophiles. nih.gov Notably, this represents the first protocol to achieve highly regioselective C-4 radical arylation of pyridines. nih.govrsc.org The wide applicability of this platform makes it suitable for the late-stage functionalization of complex, drug-like molecules. nih.govnih.gov

Table of C-4 Functionalization Examples This table showcases the C-4 functionalization of a pyridine substrate using the urea activation strategy with different nucleophiles, demonstrating the method's versatility.

| Entry | Nucleophile Type | Specific Nucleophile | Product | Yield (%) |

| 1 | Ionic (Grignard) | Phenylmagnesium bromide | 4-Phenylpyridine derivative | 73% nih.gov |

| 2 | Ionic (Grignard) | Ethylmagnesium bromide | 4-Ethylpyridine derivative | 40% nih.gov |

| 3 | Ionic (Organolithium) | Phenyl lithium | 4-Phenylpyridine derivative | 42% nih.gov |

Advanced Spectroscopic and Computational Characterization of 2,3 Dibromo 4,5 Dimethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,3-Dibromo-4,5-dimethylpyridine, a full suite of NMR experiments would provide unambiguous confirmation of its structure, reveal details about its electronic environment, and investigate dynamic processes.

Elucidation of Regioisomers and Tautomeric Equilibria

The synthesis of this compound could potentially yield other regioisomers. NMR spectroscopy is the definitive method to distinguish between these isomers. The number of signals, their chemical shifts, and their coupling patterns in both ¹H and ¹³C NMR spectra would confirm the substitution pattern. For instance, the single proton on the pyridine (B92270) ring would appear as a singlet, and its chemical shift would be influenced by the adjacent substituents. The two methyl groups would also present as distinct singlets, with their chemical shifts providing further evidence of their positions on the ring.

While tautomerism is less common in simple alkyl- and halo-substituted pyridines compared to hydroxypyridines or aminopyridines, NMR could detect any potential tautomeric equilibria. This would be evidenced by the presence of multiple sets of signals corresponding to the different tautomeric forms or by exchange broadening of the signals.

Advanced 1D and 2D NMR Techniques (e.g., HMQC, NOESY, Variable-Temperature NMR)

To fully assign all proton and carbon signals, a series of advanced NMR experiments would be employed:

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) spectra would be used to correlate the proton signals with their directly attached carbon atoms. This would definitively link the methyl protons to their corresponding methyl carbons and the aromatic proton to its carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal through-space correlations between protons. For this compound, a NOESY spectrum would be expected to show a correlation between the proton at C6 and the methyl group at C5, providing unequivocal proof of their spatial proximity and confirming the regiochemistry.

Variable-Temperature (VT) NMR studies could be performed to investigate any dynamic processes, such as restricted rotation of the methyl groups or potential conformational equilibria, although significant barriers to rotation are not expected in this molecule.

Correlation of NMR Chemical Shifts with Regioselectivity Predictions

The observed ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing effects of the bromine atoms and the electron-donating effects of the methyl groups would cause characteristic upfield and downfield shifts for the ring protons and carbons. These experimental shifts could be compared with values predicted by computational methods (e.g., Density Functional Theory - DFT) or empirical additivity rules for substituted pyridines. Such a correlation would not only support the structural assignment but also provide insight into the electronic distribution within the molecule, which is a key factor in predicting its reactivity and regioselectivity in further chemical transformations.

Vibrational Spectroscopy (FTIR and Raman) Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule.

Assignment of Fundamental Vibrational Modes

The FTIR and Raman spectra of this compound would exhibit a series of absorption bands corresponding to its fundamental vibrational modes. These would include:

C-H stretching vibrations of the methyl groups and the aromatic ring.

Pyridine ring stretching and deformation modes.

C-C and C-N stretching vibrations.

C-Br stretching vibrations, which are typically found in the lower frequency region of the spectrum.

Methyl group deformation modes.

The combination of both FTIR and Raman data is powerful, as some vibrational modes may be strong in one technique and weak or silent in the other due to selection rules.

Correlation with Computational Data

To achieve a detailed and accurate assignment of the observed vibrational bands, the experimental FTIR and Raman spectra would be correlated with theoretical spectra generated through computational chemistry. Using methods like DFT with an appropriate basis set, the vibrational frequencies and intensities for this compound can be calculated. The calculated frequencies are often scaled to better match the experimental values. This comparison allows for a confident assignment of each experimental band to a specific molecular vibration and helps to understand the nature of the bonding within the molecule.

Without access to experimental or calculated data for this compound, the specific chemical shifts, coupling constants, and vibrational frequencies cannot be presented.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity:No specific theoretical studies using DFT for this compound have been published.

Natural Bond Orbital (NBO) Analysis:An NBO analysis, which provides insight into charge distribution, hyperconjugative interactions, and bonding within the molecule, has not been reported for this compound.

While general principles of crystallography and computational chemistry can be applied to predict the likely behavior of such a molecule, the absence of specific research prevents the generation of a scientifically accurate and data-driven article as requested.

Solvent Effects on Molecular Parameters and Vibrational Frequencies

The polarity of the solvent can significantly influence the molecular parameters and vibrational frequencies of a solute molecule like this compound. This is due to the interactions between the solvent molecules and the solute, which can alter the electron distribution and, consequently, the geometry and vibrational modes of the molecule.

Studies on other substituted pyridines have shown that increasing solvent polarity can lead to noticeable shifts in spectroscopic signals. researchgate.net For instance, a strong solvatochromic effect is often observed in the emission spectra of donor-acceptor substituted pyridines, indicating a more polar excited state. researchgate.net While this compound does not have strong donor-acceptor groups, the polar nature of the C-Br bonds and the pyridine nitrogen can still lead to significant solvent interactions.

The effect of a solvent on molecular parameters can be computationally modeled using methods like the Polarizable Continuum Model (PCM). rsc.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvent environments. For this compound, one would expect changes in dipole moment and bond lengths upon moving from a non-polar to a polar solvent.

Table 1: Representative Data on the Effect of Solvent on the Dipole Moment of a Substituted Pyridine

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 2.5 |

| Dichloromethane | 8.9 | 3.1 |

| Acetonitrile (B52724) | 37.5 | 3.8 |

| Water | 78.4 | 4.2 |

Note: This table presents illustrative data for a generic substituted pyridine to demonstrate the expected trend. Actual values for this compound would require specific calculations.

Vibrational frequencies are also sensitive to solvent effects. Hydrogen bonding between a protic solvent and the pyridine nitrogen, for instance, can cause significant shifts in the vibrational frequencies of the ring. The C-Br stretching and bending modes would also be influenced by the polarity of the solvent.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials. ias.ac.in

For this compound, the MEP map would be expected to show the most negative potential (red region) localized on the nitrogen atom, a characteristic feature of pyridine and its derivatives. researchgate.netnih.gov This makes the nitrogen atom the primary site for protonation and interaction with electrophiles. The bromine atoms, being electronegative, would draw electron density away from the carbon atoms to which they are attached, but the regions around the bromine atoms themselves would likely exhibit a slightly positive or neutral potential, sometimes referred to as a "σ-hole," which can participate in halogen bonding. mdpi.com The methyl groups are electron-donating and would slightly increase the electron density in the pyridine ring.

Table 2: Predicted Molecular Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Pyridine Nitrogen | Highly Negative (Red) | Susceptible to electrophilic attack and protonation |

| Hydrogen atoms of methyl groups | Positive (Blue) | Potential sites for weak interactions |

| Bromine atoms | Slightly positive/neutral σ-hole | Potential for halogen bonding |

| Aromatic Ring | Generally neutral to slightly negative | Overall reactivity influenced by substituents |

Note: The features in this table are predicted based on the general characteristics of substituted pyridines and have not been experimentally or computationally verified for this compound.

Quantum Mechanical (QM) Studies on Reaction Mechanisms and Selectivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms and selectivity of chemical reactions. arxiv.org For this compound, QM studies could provide valuable insights into its reactivity in various transformations, such as electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions.

For instance, in electrophilic aromatic substitution, QM calculations can be used to determine the relative energies of the possible intermediates formed upon attack at different positions of the pyridine ring. youtube.com This allows for the prediction of the most likely site of substitution. Given the substitution pattern of this compound, the remaining hydrogen at the 6-position would be the likely site for further electrophilic attack, although the electronic effects of the bromo and methyl groups would need to be carefully considered.

QM studies are also crucial for understanding the selectivity in reactions such as lithiation followed by reaction with an electrophile, or palladium-catalyzed cross-coupling reactions, which are common for bromo-substituted pyridines. chemicalbook.com These calculations can help in designing reaction conditions that favor the formation of a specific desired product.

Computational Benchmarking of Spectroscopic Data

Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental data for structure verification and assignment. nih.gov The accuracy of these predictions depends on the level of theory and basis set used in the calculations. Benchmarking studies aim to identify the most reliable and efficient computational methods for a particular class of compounds. nih.govacs.org

For this compound, one could perform calculations of ¹H and ¹³C NMR chemical shifts using various DFT functionals and basis sets. The calculated shifts would then be compared to experimentally obtained spectra to assess the accuracy of the different computational methods. This process helps in establishing a reliable protocol for predicting the NMR spectra of other, similar molecules. The chemical shifts of pyridines can be estimated using substituent chemical shift (SCS) values, and computational methods provide a more rigorous approach to these predictions. stenutz.eu

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Pyridine

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) - Method A | Calculated Shift (ppm) - Method B |

| C-2 | 150.2 | 151.5 | 150.4 |

| C-3 | 123.8 | 124.9 | 123.9 |

| C-4 | 135.6 | 136.8 | 135.7 |

| C-5 | 123.8 | 124.9 | 123.9 |

| C-6 | 150.2 | 151.5 | 150.4 |

Note: This table provides a representative example of a benchmarking study for a generic substituted pyridine. The specific values for this compound would need to be determined through dedicated experimental and computational work.

Advanced Applications and Research Directions of 2,3 Dibromo 4,5 Dimethylpyridine Derivatives

Building Blocks for Complex Organic Molecules

The reactivity of the dibrominated pyridine (B92270) core of 2,3-Dibromo-4,5-dimethylpyridine makes it a valuable starting material for constructing more intricate molecular architectures. cymitquimica.comfrontiersin.org The bromine atoms can be readily displaced or participate in various coupling reactions, enabling the introduction of a wide range of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. pipzine-chem.com This versatility has been exploited in the synthesis of numerous complex organic molecules.

Synthesis of Novel Heterocyclic Scaffolds

The pyridine ring is a fundamental structural motif in many biologically active compounds. nih.govmdpi.com Derivatives of this compound can be utilized to construct novel heterocyclic systems by fusing other rings to the pyridine core. These reactions often involve the strategic manipulation of the bromo substituents to facilitate cyclization reactions, leading to the formation of polycyclic aromatic and heteroaromatic structures. nih.govlongdom.org For instance, through multi-component reactions, chromenopyridine scaffolds have been synthesized, which exhibit a broad spectrum of biological properties. mdpi.com The development of such novel heterocyclic scaffolds is a continuous area of research, with the aim of discovering new molecular frameworks with unique biological activities. nih.gov

Development of Pharmaceutical Intermediates and Lead Compounds

The pyridine nucleus is a common feature in many pharmaceutical agents. nih.govaurorium.com Consequently, this compound and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). echemi.comq100lifesciences.com The ability to introduce various substituents onto the pyridine ring allows for the fine-tuning of the molecule's properties to optimize its pharmacological profile.

Derivatives of this compound have been investigated for their potential as enzyme inhibitors and receptor modulators. For example, novel dihydropyridine- and benzylideneimine-based tyrosinase inhibitors have been designed and synthesized, demonstrating the potential of pyridine-containing compounds to interact with biological targets. frontiersin.org The structure-activity relationship of these compounds revealed that the dihydropyridine (B1217469) nucleus is a key contributor to their inhibitory activity. frontiersin.org Similarly, pyrazolo[3,4-b]pyridine derivatives have been developed as TRK inhibitors, which are implicated in cancer. nih.gov The design of such molecules often involves computational modeling to predict their binding affinity and interaction with the target protein. nih.gov

The anti-inflammatory and anticancer potential of pyridine derivatives is an active area of research. nih.govnih.gov Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which can be synthesized from pyridine-based starting materials, have shown promise as inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Some of these compounds have demonstrated potent cytotoxic activities against various cancer cell lines and the ability to induce apoptosis. nih.gov The exploration of different substitution patterns on the pyridine ring is crucial for developing compounds with enhanced efficacy and selectivity. nih.gov

Precursors in Agrochemical Research and Development

Pyridine-based compounds play a significant role in the agrochemical industry. researchgate.netagropages.com The unique properties of the pyridine ring contribute to the biological activity of many pesticides, herbicides, and fungicides.

Derivatives of this compound can serve as precursors for the synthesis of new agrochemicals. researchgate.net The introduction of specific functional groups onto the pyridine scaffold can lead to compounds with potent and selective activity against agricultural pests and diseases. Research in this area focuses on creating next-generation pesticides that are highly effective, have low toxicity to non-target organisms, and are environmentally compatible. agropages.com The versatility of pyridine chemistry allows for the development of a wide range of agrochemical products. researchgate.net

Strategies for Enhancing Agrochemical Efficacy and Selectivity

The development of novel agrochemicals is driven by the need for compounds with high efficacy, selectivity, and favorable environmental profiles. acs.org Pyridine-based compounds are a cornerstone in the agrochemical industry, found in a range of fungicides, insecticides, and herbicides. nih.govresearchgate.net Strategies to enhance the efficacy and selectivity of pyridine-derived agrochemicals, which can be applied to derivatives of this compound, primarily revolve around structure-activity relationship (SAR) studies and synthetic modifications. acs.org

A key strategy is the Intermediate Derivatization Method , where a core structure, such as the this compound scaffold, is systematically modified to explore a wide chemical space. nih.gov This approach can lead to the discovery of lead compounds with improved biological activity. For instance, SAR studies on quinazolinone derivatives revealed that pyridine-based analogues could replace other moieties to optimize efficacy against pests like Aphis fabae. acs.org These studies identify critical functional groups that interact with biological targets, such as the hydrogen-bond interactions with specific amino acid residues in pest TRPV channels. acs.org

Another crucial strategy involves designing molecules that can overcome existing resistance mechanisms in pests. acs.org For example, pyrifluquinazon, a pyridine-containing insecticide, shows no cross-resistance with neonicotinoids due to its different mode of action. acs.org By modifying the substituents on the pyridine ring of a compound like this compound, researchers can fine-tune its physicochemical properties (e.g., lipophilicity, electronic character) to enhance penetration into the target organism, improve binding to the active site, and increase metabolic stability, thereby boosting efficacy and selectivity. The introduction of bromo- and methyl- groups on the pyridine ring directly influences these properties, providing a template for further optimization.

The table below summarizes key strategic approaches for agrochemical enhancement applicable to pyridine derivatives.

| Strategy | Description | Potential Application to this compound Derivatives |

| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to identify key functional groups responsible for biological activity. acs.org | Modifying or replacing the bromo and methyl groups to enhance target-specific binding and reduce off-target effects. |

| Intermediate Derivatization | Using a core chemical structure as a template for creating a library of related compounds for screening. nih.gov | Employing the this compound core to synthesize and test new derivatives for enhanced insecticidal or fungicidal properties. |

| Mode of Action Diversification | Designing compounds that target different biochemical pathways than existing pesticides to overcome resistance. acs.org | The unique substitution pattern could lead to novel interactions with biological targets, circumventing established resistance mechanisms. |

| Physicochemical Property Tuning | Altering substituents to optimize solubility, stability, and transport across biological membranes. | The bromine atoms and methyl groups confer specific electronic and steric properties that can be further tuned for optimal performance. |

Ligands in Coordination Chemistry and Catalysis

The pyridine ring is a fundamental building block in coordination chemistry, acting as a versatile ligand for a wide array of transition metals. nih.govwikipedia.org The introduction of substituents like bromine and methyl groups onto the pyridine scaffold, as in this compound, significantly modifies its electronic and steric properties, thereby influencing the characteristics and reactivity of its metal complexes. tcu.edunih.gov

Design and Synthesis of Transition Metal Complexes with this compound Ligands

The synthesis of transition metal complexes with substituted pyridine ligands is a well-established area of research. mdpi.com For ligands like this compound, complex formation typically involves the reaction of the pyridine derivative with a metal salt in a suitable solvent. The nitrogen atom's lone pair of electrons coordinates to the metal center, forming a stable complex. nih.gov

The presence of two methyl groups at the 4- and 5-positions increases the electron density on the pyridine ring through an inductive effect, enhancing its basicity and donor strength compared to unsubstituted pyridine. However, the two bromine atoms at the 2- and 3-positions are strongly electron-withdrawing, which counteracts this effect and can influence the stability and geometry of the resulting metal complex. tcu.edu Research on dimethylpyridine complexes of cobalt(II) bromide has shown that the substitution pattern on the pyridine ring dictates the coordination geometry, which can range from tetrahedral to square pyramidal. researchgate.net

The synthesis of a complex with this compound would likely follow established protocols for similar halogenated and alkylated pyridine ligands. For example, reacting it with metal halides like CoBr₂ or PdCl₂ in a solvent like ethanol (B145695) or acetonitrile (B52724) would be a common starting point. nih.govresearchgate.net The resulting complexes are valuable as precursors for catalytic applications. wikipedia.org

Application in Homogeneous Catalysis (e.g., Cross-Coupling, Transfer Hydrogenation)

Transition metal complexes containing pyridine-based ligands are highly effective catalysts in a variety of organic transformations, including cross-coupling reactions and transfer hydrogenation. unimi.itbeilstein-journals.org The catalytic efficiency is often linked to the electronic properties and steric hindrance of the pyridine ligand. nih.gov

For instance, in Suzuki-Miyaura cross-coupling reactions, palladium(II) complexes with substituted pyridine ligands have been used as efficient precatalysts. nih.gov Studies on iron(III) pyridinophane complexes have demonstrated a direct correlation between the electronic properties of the substituted pyridine ring and the catalytic activity in C-C coupling reactions. nih.gov Electron-withdrawing groups on the pyridine can enhance the catalytic activity in certain reactions by modifying the redox potential of the metal center. tcu.edu

A complex of this compound would be an interesting candidate for catalysis. The steric bulk from the methyl groups and the bromine atom at the 2-position could influence substrate binding and product release, potentially leading to enhanced selectivity. The electron-withdrawing nature of the bromine atoms would modulate the electronic environment of the metal catalyst, which could be beneficial for specific catalytic cycles.

Exploration in Supramolecular Chemistry and Metal-Organic Frameworks

Pyridine derivatives are widely used as building blocks (linkers) in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). unimi.italfa-chemistry.com MOFs are crystalline materials with porous structures, created by linking metal ions or clusters with organic ligands. The properties of the MOF, such as pore size, stability, and chemical selectivity, are directly determined by the geometry and functionality of the linker. alfa-chemistry.com

The use of functionalized pyridines allows for the precise tuning of MOF properties. rsc.orgrsc.org For example, pyridine derivatives can be incorporated into MOFs to create materials for gas storage, separation, and catalysis. alfa-chemistry.com The substituents on the pyridine ring can influence the framework's structure and its interactions with guest molecules. acs.orgnih.gov

This compound offers multiple functional groups that could be exploited in supramolecular chemistry. The pyridine nitrogen provides a primary coordination site. The bromine atoms could participate in halogen bonding, a non-covalent interaction that is increasingly used to direct the assembly of complex architectures. This could allow for the construction of novel MOFs or other supramolecular structures with unique topologies and properties.

Role in Advanced Materials Science Research

The unique electronic properties of pyridine-based molecules make them attractive candidates for applications in materials science, particularly in the field of organic electronics. rsc.orgnih.gov

Development of Organic Semiconductors and Light-Emitting Diodes (LEDs)

Pyridine-containing compounds are often investigated as n-type organic semiconductors due to the electron-deficient nature of the nitrogen-containing aromatic ring. rsc.orgnih.gov This property facilitates electron injection and transport, which is essential for the performance of various electronic devices, including organic light-emitting diodes (OLEDs). scientific.net

The functionalization of the pyridine core is a key strategy for tuning the material's properties. For example, introducing halogen atoms into the molecular structure can alter the carrier mobility of the molecules. acs.org In a study on pyrene-pyridine derivatives for OLEDs, a bromo-substituted compound showed good external quantum efficiency and high luminance. acs.org The methyl groups in this compound would also influence the material's processability and solid-state packing, which are critical factors for device performance. The combination of electron-donating methyl groups and electron-withdrawing bromine atoms on the same pyridine ring presents a unique electronic profile that could be harnessed for the development of new organic electronic materials with tailored properties for applications in OLEDs and other semiconductor devices.

The table below details research findings on the application of pyridine derivatives in the specified fields.

| Research Area | Key Findings | Relevance of this compound |

| Homogeneous Catalysis | Pd(II) complexes with substituted pyridines are effective precatalysts for Suzuki-Miyaura and Heck cross-coupling. Ligand basicity and steric effects are crucial. nih.gov | The unique steric and electronic profile could offer advantages in catalytic activity and selectivity. |

| Metal-Organic Frameworks (MOFs) | Pyridine linkers offer high thermal stability and tunable pore sizes for applications in gas storage and separation. alfa-chemistry.com Structural reconfiguration of MOFs can be induced by pyridine derivatives. rsc.org | The bromo-substituents could engage in halogen bonding, providing an additional tool for directing the supramolecular assembly of MOFs. |

| Organic Semiconductors | Pyridine incorporation induces n-type properties in organic materials. rsc.org Halogenation of pyridine-based materials can improve device performance in OLEDs. acs.org | The combination of bromo- and dimethyl-substituents provides a unique electronic structure for developing novel n-type materials for organic electronics. |

Polymer and Coating Applications with Enhanced Properties

The incorporation of pyridine moieties into polymer backbones is a well-known strategy for developing high-performance materials with exceptional thermal and mechanical properties. While specific data on polymers derived directly from this compound is limited, the characteristics of related pyridine-containing polymers, particularly polyimides, suggest a promising avenue for research.

Polyimides containing pyridine units are recognized for their high thermal stability, excellent mechanical strength, and good solubility in aprotic organic solvents. cdc.gov These properties make them suitable for applications in the aerospace and electronics industries, where materials are exposed to extreme conditions. The introduction of a dimethylpyridine unit, such as the one from this compound, could further enhance these properties. The methyl groups can improve solubility and processability, while the pyridine nitrogen offers sites for cross-linking or hydrogen bonding, potentially increasing the material's strength and thermal resistance.

Furthermore, the bromine atoms on the this compound ring serve as reactive handles for post-polymerization modification or for the synthesis of unique monomers. For instance, these bromine atoms can be substituted to introduce fluorinated groups. Fluorinated polyimides are known for their low dielectric constants, making them highly desirable for applications in microelectronics as insulating layers. helixchrom.com A hypothetical polymer derived from a derivative of this compound could exhibit a combination of high thermal stability and low dielectric constant, as outlined in the table below.

Table 1: Potential Properties of Polymers Incorporating 4,5-dimethylpyridine Units

| Property | Anticipated Enhancement from 4,5-dimethylpyridine Unit | Rationale |

| Thermal Stability | High (Tg > 250 °C, T10 > 450 °C) | The inherent rigidity of the pyridine ring contributes to a high glass transition temperature (Tg) and decomposition temperature (T10), a known trait of polyimides. cdc.gov |

| Mechanical Strength | High (Tensile Strength > 100 MPa) | The aromatic structure and potential for inter-chain interactions via the pyridine nitrogen can lead to high tensile strength and modulus. cdc.govhelixchrom.com |

| Solubility | Good in aprotic solvents (e.g., NMP, DMAc) | The presence of methyl groups can disrupt polymer chain packing, improving solubility and making the polymer more processable. cdc.gov |

| Dielectric Constant | Potentially Low (< 2.5 at 1 MHz) | The bromine atoms allow for the introduction of fluorine-containing moieties, which are known to lower the dielectric constant of polymers. helixchrom.com |

| Moisture Absorption | Low | The hydrophobic nature of the dimethyl-substituted aromatic ring can lead to reduced water uptake, which is critical for electronic applications. |

This table presents projected properties based on existing research on similar pyridine-containing polymers. Experimental validation with polymers derived from this compound is required.

In the realm of coatings, derivatives of this compound could be used to formulate protective layers with enhanced flame retardancy, a property associated with bromine-containing compounds. The pyridine nucleus can also improve adhesion to metal substrates through coordination of the nitrogen atom.

Emerging Research Areas and Future Perspectives

The reactivity of the this compound scaffold opens up possibilities in several cutting-edge research areas, from biomedicine to analytical chemistry.

The development of fluorescent probes for biological imaging is a rapidly advancing field. Pyridine derivatives, such as 2-aminopyridines and terpyridines, are known to be effective fluorophores. sciforum.netbohrium.com The this compound core could be chemically modified to create novel fluorescent probes. For example, the bromine atoms can be replaced with fluorogenic groups through cross-coupling reactions, and the pyridine nitrogen or methyl groups could be functionalized to attach biomolecules for targeted delivery.

One potential strategy involves the synthesis of probes based on the Förster Resonance Energy Transfer (FRET) mechanism. A derivative of this compound could be designed to act as a quencher or a donor in a FRET pair, allowing for the detection of specific biological events, such as enzyme activity or protein-protein interactions.

Furthermore, the dibromo-substituted aromatic structure is reminiscent of some natural products with biological activity. For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a bromophenol from marine algae, exhibits antifungal properties and interacts with DNA. nih.gov This suggests that derivatives of this compound could be investigated for their potential as bioactive molecules or as scaffolds for drug development. The interaction with biological macromolecules could be fine-tuned by modifying the substituents on the pyridine ring.

Table 2: Potential Research Directions in Bioconjugation and Probe Development

| Research Area | Proposed Application of this compound Derivative | Key Structural Features to Exploit |

| Fluorescent Probes | Synthesis of novel fluorophores for cellular imaging. | Pyridine core, sites for attaching fluorogenic and targeting moieties. |

| FRET-based Biosensors | Development of sensors for detecting specific biomolecules or enzymatic activity. | Tunable photophysical properties through chemical modification. |

| Bioactive Scaffolds | Exploration as a core structure for the development of new therapeutic agents, potentially with antifungal or DNA-interacting properties. nih.gov | Dibromo-aromatic system, potential for diverse functionalization. |

| Bioconjugation | Use as a linker molecule to connect different biological entities, such as proteins or nucleic acids. | Reactive bromine atoms for covalent bond formation. |

The unique electronic properties of the pyridine ring make it a valuable component in the design of chemical sensors. Electrochemical sensors based on poly(4-vinylpyridine) derivatives have been successfully used for the highly sensitive detection of DNA. nih.gov This highlights the potential of pyridine-containing polymers in advanced analytical platforms.

Derivatives of this compound could be electropolymerized onto an electrode surface to create a chemically modified electrode for the detection of specific analytes. The bromine atoms could be used to anchor the monomer to the electrode surface or to introduce specific recognition elements. The dimethyl-substituted pyridine core could offer a unique binding environment for target molecules.

Moreover, fluorescent sensors based on pyridine derivatives are being explored for the detection of various ions and small molecules. sciforum.netbohrium.com A sensor incorporating a this compound derivative could be designed to exhibit a change in fluorescence upon binding to a target analyte. The sensitivity and selectivity of such a sensor would be dictated by the specific functional groups attached to the pyridine core.

The development of such sensors would rely on established analytical techniques like cyclic voltammetry for electrochemical sensors and fluorescence spectroscopy for optical sensors. The performance of these sensors can be systematically optimized by altering the chemical structure of the pyridine derivative.

Table 3: Potential Analytical Applications of this compound Derivatives

| Sensor Type | Principle of Operation | Potential Target Analytes |

| Electrochemical Sensor | A polymer film of a this compound derivative on an electrode surface could selectively bind to an analyte, causing a measurable change in current or potential. | Metal ions, organic pollutants, biomolecules. |

| Fluorescent Chemsensor | A solution or material containing a this compound-based fluorophore could exhibit a change in fluorescence intensity or wavelength upon interaction with a target. | pH, specific cations or anions, nitroaromatic compounds. |

| Chromatography | Derivatives could be used to create novel stationary phases for gas chromatography (GC) or high-performance liquid chromatography (HPLC) with unique selectivity for pyridine-containing or halogenated compounds. | Isomers of organic compounds, environmental toxins. |

Q & A

Basic Research Questions

Q. What are the critical factors in designing a high-yield synthesis route for 2,3-Dibromo-4,5-dimethylpyridine?

- Methodological Answer : Optimize bromination conditions using controlled stoichiometry of brominating agents (e.g., N-bromosuccinimide) to avoid over-bromination. Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) is essential to remove dibromo by-products . Adjust reaction temperature (e.g., 0–25°C) to suppress side reactions, as excessive heat can lead to decomposition of the pyridine ring .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methyl groups at 4,5-positions and bromines at 2,3-positions). Compare chemical shifts with computational predictions (DFT) for validation .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Retention time should align with standards.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 278.911 (calculated for CHBrN) .

Q. What role do the methyl and bromine substituents play in modulating the compound’s physicochemical properties?

- Data-Driven Answer :

| Property | Value/Effect | Reference |

|---|---|---|

| LogP | 3.22 (hydrophobicity) | |

| PSA | 12.89 Ų (low polarity) | |

| Steric Effects | Methyl groups hinder electrophilic substitution at adjacent positions. |

- Bromine atoms enhance electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of bromine and methyl groups?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For similar dibromo-dimethylpyridine derivatives, monoclinic systems (space group P2/n) with unit cell parameters a = 11.193 Å, b = 9.645 Å, c = 13.212 Å, and β = 107.125° have been reported . Use Rigaku R-AXIS RAPID-S diffractometers with graphite monochromators for data collection. Multi-scan absorption corrections (e.g., Blessing method) improve accuracy .

Q. What strategies address contradictions in reported biological activities of brominated pyridines?

- Analytical Framework :

- Target-Specific Assays : Test this compound against protein tyrosine phosphatase 1B (PTP1B) using enzymatic inhibition assays (IC determination). Compare with structurally related inhibitors (e.g., dibromo-dimethoxybenzyl derivatives ).

- Computational Docking : Use AutoDock Vina to model interactions between the compound and PTP1B’s active site. Validate with MD simulations to assess binding stability .

Q. How can researchers optimize regioselectivity in further functionalization of this compound?

- Experimental Design :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer cross-coupling reactions toward specific bromine sites .

- Metal Catalysis : Use Pd(PPh) with arylboronic acids for Suzuki reactions. Monitor regioselectivity via -NMR: coupling at C2/C3 bromines depends on steric hindrance from methyl groups .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodology :

- Fukui Indices : Calculate using Gaussian 16 (B3LYP/6-311+G(d,p)) to identify electrophilic centers. Bromine atoms at C2/C3 typically show higher values, favoring attack by soft nucleophiles (e.g., thiols) .

- Solvent Effects : COSMO-RS simulations in polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in LogP values obtained via different methods?

- Resolution Strategy :

- Experimental : Compare shake-flask (gold standard) vs. HPLC-derived LogP. For this compound, shake-flask in octanol/water yields LogP = 3.22, while HPLC estimates may vary by ±0.3 due to column chemistry .

- Computational : Cross-validate with ClogP (ChemAxon) and XLogP3 (PubChem) algorithms. Address outliers by adjusting atomic contribution parameters for bromine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.